molecular formula C19H17NO2S B13998830 n-Benzyl-n-phenylbenzenesulfonamide CAS No. 1096-43-1

n-Benzyl-n-phenylbenzenesulfonamide

Cat. No.: B13998830
CAS No.: 1096-43-1
M. Wt: 323.4 g/mol
InChI Key: NWEVQURHUSROFY-UHFFFAOYSA-N
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Description

N-Benzyl-N-phenylbenzenesulfonamide (CAS 4703-20-2) is a sulfonamide-based compound of significant interest in medicinal chemistry and pharmacological research. This chemical belongs to a class of compounds known for a wide spectrum of biological activities. Recent scientific investigations highlight its role as a foundational scaffold in drug discovery. Notably, research on structurally related N-phenylsulfonamide derivatives has demonstrated potent inhibitory properties against enzymes like carbonic anhydrase and cholinesterases, which are key therapeutic targets for conditions such as glaucoma and Alzheimer's disease . Furthermore, studies on similar N-phenylbenzenesulfonamide compounds have revealed their potential as selective ligands for the Cannabinoid Receptor Type 2 (CNR2 or CB2), influencing the differentiation of human bone marrow mesenchymal stem cells and presenting a promising avenue for osteoporosis research . The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in more than 150 FDA-approved drugs for its versatility and ability to interact with diverse biological targets . This product is offered as a high-quality pale brown to off-white solid with a defined melting point of 138 to 142 °C . It is supplied with >99% purity, analyzed by techniques including HPLC and NMR to ensure consistency for research applications . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1096-43-1

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

N-benzyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C19H17NO2S/c21-23(22,19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15H,16H2

InChI Key

NWEVQURHUSROFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Formation of N-phenylbenzenesulfonamide

  • Procedure: The primary amine (aniline or substituted amine) reacts with benzenesulfonyl chloride or substituted sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under mild conditions (room temperature, 24 hours) in the presence of an inorganic base like potassium carbonate.

  • Workup: After reaction completion, acidification and extraction steps are performed to isolate the sulfonamide.

Step 2: Benzylation of Sulfonamide

  • Procedure: The isolated sulfonamide is treated with benzyl bromide in THF with sodium hydroxide as a base at room temperature for 24 hours, leading to N-benzylation on the sulfonamide nitrogen.

  • Outcome: This step affords the desired this compound derivative in good purity and yield (typically above 75%).

  • Advantages: This method is environmentally benign and allows for crystallographic characterization of products, confirming successful synthesis.

One-Pot and Alternative Synthetic Methods

One-Pot Synthesis Using PEG-400 and 1,2-Dibromoethane

  • Method: A one-pot synthesis has been developed where sodium p-toluenesulfinate, sodium iodide, and benzylamine are combined in PEG-400 solvent with 1,2-dibromoethane as an oxidant at 70 °C for 12 hours.

  • Workup: The reaction mixture is quenched with saturated ammonium chloride, extracted with dichloromethane, washed, and purified by column chromatography.

  • Yield: This method yields N-benzyl-4-methylbenzenesulfonamide in about 75% yield.

  • Benefits: The use of PEG-400 as a green solvent and the mild conditions make this method attractive for sustainable synthesis.

Catalytic C–N Bond Cleavage and Rearrangement Approaches

  • Recent studies have explored the use of Lewis acid catalysts such as bismuth triflate (Bi(OTf)3) to cleave C–N bonds in tertiary sulfonamides, which can be applied to modify or prepare sulfonamide derivatives including this compound.

  • Optimal conditions involve 5 mol% Bi(OTf)3 in 1,2-dichloroethane at 85 °C for 2 hours, yielding products in up to 95% yield.

  • These catalytic methods offer selective transformations and can be used to access sulfonamides with tailored substitution patterns.

Comparative Data Table of Preparation Methods

Method Reagents & Conditions Solvent Base/Oxidant Temperature Reaction Time Yield (%) Notes
Classical Sulfonyl Chloride + Amine Benzenesulfonyl chloride + aniline, diethyl ether, 0 °C to RT Diethyl ether K2CO3 or Na2CO3 0 °C to RT 6 h ~85 Simple, high yield, base choice critical
Two-Step Sulfonamide + Benzylation 4-methylbenzenesulfonyl chloride + amine, then benzyl bromide THF K2CO3 (step 1), NaOH (step 2) RT 24 h each >75 Environmentally benign, crystallographically confirmed
One-Pot PEG-400 Method Sodium p-toluenesulfinate + benzylamine + 1,2-dibromoethane PEG-400 1,2-Dibromoethane (oxidant) 70 °C 12 h 75 Green solvent, mild, efficient
Catalytic C–N Bond Cleavage Tertiary sulfonamide + Bi(OTf)3 catalyst 1,2-Dichloroethane Bi(OTf)3 (5 mol%) 85 °C 2 h Up to 95 Selective, catalytic, useful for modifications

In-Depth Research Findings and Notes

  • The choice of base significantly influences the yield and purity of sulfonamide products. Mild inorganic bases like potassium carbonate are preferred over strong bases such as sodium hydroxide to avoid side reactions and lower yields.

  • PEG-400 as a solvent allows for easy separation of base and recovery of solvent, enhancing the sustainability of the process.

  • Benzylation of sulfonamides under mild basic conditions proceeds smoothly, and the reaction can be monitored by spectroscopic methods (NMR, HRMS) to confirm product formation.

  • Crystallographic studies confirm the molecular structure and purity of synthesized this compound derivatives, showing characteristic S=O bond lengths and tetrahedral sulfur coordination.

  • Catalytic methods using Lewis acids provide an alternative approach for transforming sulfonamides, including cleavage and rearrangement reactions, expanding the synthetic toolbox for these compounds.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-n-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Benzyl-n-phenylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Benzyl-n-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
N-Benzyl-N-phenylbenzenesulfonamide Benzyl (C₆H₅CH₂-), Phenyl (C₆H₅-) C₁₉H₁₇NO₂S 323.41 g/mol High lipophilicity due to dual aryl groups
N-Benzyl-N-methyl-2-nitrobenzenesulfonamide Methyl (-CH₃), 2-Nitro (-NO₂) C₁₄H₁₄N₂O₄S 306.34 g/mol Electron-withdrawing nitro group enhances reactivity
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Ethyl (-CH₂CH₃), 4-Methyl (-CH₃) C₁₆H₁₉NO₂S 289.39 g/mol Reduced steric hindrance vs. phenyl
N-(Diphenylmethyl)-4-methylbenzenesulfonamide Diphenylmethyl (C₆H₅)₂CH- C₂₀H₁₉NO₂S 337.44 g/mol Increased steric bulk limits biological uptake
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide 2-Methoxyphenyl (-C₆H₄OCH₃) C₂₀H₁₉NO₃S 353.44 g/mol Methoxy group improves solubility via H-bonding

Key Observations :

  • Electronic Effects : Nitro groups (e.g., in N-Benzyl-N-methyl-2-nitrobenzenesulfonamide) withdraw electron density, increasing electrophilicity and reactivity in substitution reactions . Methoxy groups (e.g., in N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide) donate electrons, enhancing resonance stabilization .
  • Steric Effects : Bulky substituents like diphenylmethyl (C₆H₅)₂CH- hinder molecular packing and receptor binding, reducing bioavailability compared to less hindered analogs .

Physicochemical Properties

Property This compound N-Benzyl-N-ethyl-4-methylbenzenesulfonamide N-(4-Hydroxyphenyl)benzenesulfonamide
Melting Point Not reported 296 K (crystal) 165–167°C
Solubility Low (non-polar substituents) Moderate (ethyl improves polarity) High (hydroxyl enables H-bonding)
logP (Predicted) ~4.2 ~2.8 ~1.5

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzyl-N-phenylbenzenesulfonamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves coupling benzylamine derivatives with activated benzenesulfonyl chlorides. For example, in analogous sulfonamide syntheses, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to facilitate amide bond formation in dichloromethane at 0°C, followed by purification via column chromatography . Key parameters include temperature control (to minimize side reactions) and stoichiometric ratios of coupling agents. Yields range from 37% to 73% depending on substituent reactivity .

Q. Which spectroscopic techniques are essential for characterizing This compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the chemical environment of the benzyl, phenyl, and sulfonamide groups. For example, ¹H NMR peaks near δ 7.2–7.6 ppm typically indicate aromatic protons, while sulfonamide-related protons appear downfield. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹) .

Q. What are the primary biological or pharmacological applications of this compound in academic research?

  • Methodological Answer : Sulfonamide derivatives are often investigated as inhibitors of protein targets like the NLRP3 inflammasome or carbonic anhydrase. Researchers assess activity via in vitro enzyme inhibition assays (e.g., IC₅₀ determination) and cellular models of inflammation. Structural analogs have shown bioactivity dependent on substituent positioning, emphasizing the need for precise synthetic control .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX be employed to resolve the crystal structure of This compound?

  • Methodological Answer : Single-crystal X-ray diffraction data can be processed using SHELXL for refinement. Key steps include:

  • Growing high-quality crystals via slow evaporation.
  • Collecting intensity data and solving the phase problem using direct methods (SHELXD).
  • Refining the model with SHELXL, focusing on anisotropic displacement parameters and validating geometric restraints (e.g., bond lengths, angles). The final structure should satisfy R-factor criteria (<0.05) and display no outliers in the Ramachandran plot .

Q. How do researchers address contradictions in reported biological activity data for sulfonamide analogs?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines) or compound purity. Strategies include:

  • Replicating studies with rigorously purified batches (HPLC ≥95%).
  • Performing structure-activity relationship (SAR) analyses to isolate substituent effects.
  • Validating target engagement using biophysical methods (e.g., surface plasmon resonance) .

Q. What computational approaches are used to predict the binding interactions of This compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding modes. For example:

  • Prepare the protein structure (PDB ID) and ligand (optimized geometry via DFT).
  • Run docking simulations to identify favorable binding poses.
  • Validate predictions with free-energy perturbation (FEP) or MM-GBSA calculations. QSAR models further correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How can reaction parameters be optimized to improve synthetic yield and purity for complex sulfonamide derivatives?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended:

  • Vary solvent polarity (e.g., DCM vs. THF), temperature, and catalyst loading.
  • Monitor progress with TLC or LC-MS.
  • Use gradient elution in chromatography to separate stereoisomers or byproducts. For example, adjusting the ethyl acetate/hexane ratio improves resolution of sulfonamide intermediates .

Data Analysis and Validation

Q. What metrics and tools are used to validate crystallographic or spectroscopic data for sulfonamides?

  • Methodological Answer :

  • Crystallography : Check R-factors, Flack parameter (for chirality), and validation tools like PLATON/ADDSYM to detect missed symmetry .
  • NMR : Compare experimental shifts with computed values (e.g., DFT-based predictions) or databases like NMRShiftDB .

Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Re-optimize force field parameters (e.g., AMBER vs. CHARMM) for MD simulations.
  • Account for solvation effects or post-translational modifications in the target protein.
  • Validate with orthogonal assays (e.g., isothermal titration calorimetry) .

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